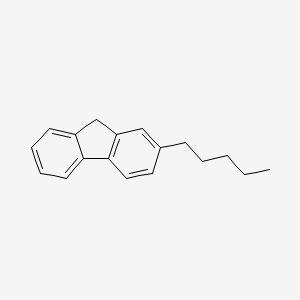![molecular formula C35H46N2 B14614960 (E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] CAS No. 59854-67-0](/img/structure/B14614960.png)
(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two 1-(4-heptylphenyl)methanimine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] typically involves a multi-step process:
Formation of the 2-Methyl-1,4-phenylene Core: This step involves the preparation of the 2-methyl-1,4-phenylene core, which can be synthesized through various aromatic substitution reactions.
Attachment of 1-(4-Heptylphenyl)methanimine Groups: The next step involves the condensation of the 2-methyl-1,4-phenylene core with 1-(4-heptylphenyl)methanimine groups. This is typically achieved through a Schiff base formation reaction, where an aldehyde reacts with an amine under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imine groups.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential interactions with biological macromolecules and its use in drug delivery systems.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] involves its interaction with molecular targets through its imine groups and aromatic rings. These interactions can include:
Binding to Proteins: The imine groups can form reversible covalent bonds with amino acid residues in proteins, affecting their function.
Electron Transfer: The aromatic rings can participate in electron transfer processes, which are crucial in organic electronic applications.
Pathways Involved: The compound can influence various biochemical pathways depending on its specific interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base compound with similar imine linkages.
N,N’-Bis(4-methylbenzylidene)ethylenediamine: Similar structure but with different substituents on the aromatic rings.
Uniqueness
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is unique due to its specific combination of a 2-methyl-1,4-phenylene core and 1-(4-heptylphenyl)methanimine groups. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
Propiedades
Número CAS |
59854-67-0 |
|---|---|
Fórmula molecular |
C35H46N2 |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
1-(4-heptylphenyl)-N-[4-[(4-heptylphenyl)methylideneamino]-3-methylphenyl]methanimine |
InChI |
InChI=1S/C35H46N2/c1-4-6-8-10-12-14-30-16-20-32(21-17-30)27-36-34-24-25-35(29(3)26-34)37-28-33-22-18-31(19-23-33)15-13-11-9-7-5-2/h16-28H,4-15H2,1-3H3 |
Clave InChI |
GHRRJFKCSXDEAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
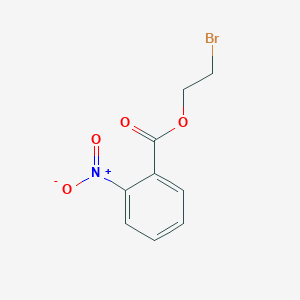
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

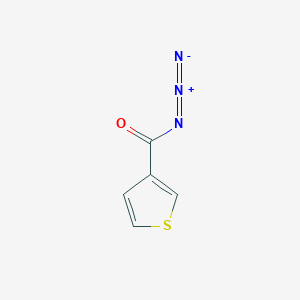
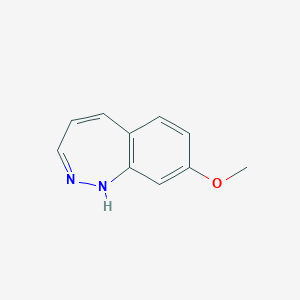
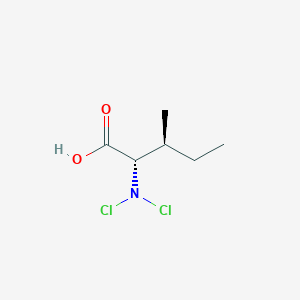

![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
